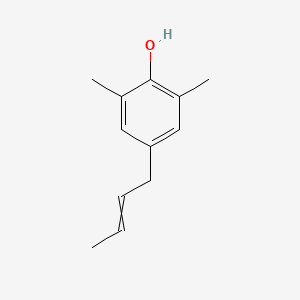
4-(But-2-en-1-yl)-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-2-en-1-yl)-2,6-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a but-2-en-1-yl group attached to the phenol ring at the fourth position, along with two methyl groups at the second and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yl)-2,6-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with but-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. The use of advanced purification techniques, including distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(But-2-en-1-yl)-2,6-dimethylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated derivatives of the but-2-en-1-yl group.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(But-2-en-1-yl)-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(But-2-en-1-yl)-2,6-dimethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The but-2-en-1-yl group may also play a role in modulating the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-(But-2-en-1-yl)phenol: Lacks the methyl groups at the second and sixth positions.
2,6-Dimethylphenol: Lacks the but-2-en-1-yl group.
4-(But-2-en-1-yl)-2,6-dimethoxyphenol: Contains methoxy groups instead of methyl groups.
Uniqueness
4-(But-2-en-1-yl)-2,6-dimethylphenol is unique due to the combination of the but-2-en-1-yl group and the methyl groups at specific positions on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
21104-18-7 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-but-2-enyl-2,6-dimethylphenol |
InChI |
InChI=1S/C12H16O/c1-4-5-6-11-7-9(2)12(13)10(3)8-11/h4-5,7-8,13H,6H2,1-3H3 |
InChI Key |
CBJFZVPRUBERKE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=CC(=C(C(=C1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















